Bienvenue dans la boutique en ligne BenchChem!

7-(((5-Methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol

mitoNEET mitochondrial protein binding affinity

7-(((5-Methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol (CAS 308294-76-0), also referred to as MIQ, is a synthetic heterocyclic compound featuring a quinolin-8-ol core substituted with a 5-methylisoxazol-3-ylamino group and a 3-nitrophenyl moiety. With a molecular formula of C20H16N4O4 and a molecular weight of 376.4 g/mol, it belongs to the quinoline alkaloid family and has been curated in authoritative bioactivity databases including ChEMBL (ID CHEMBL1814639) and BindingDB.

Molecular Formula C20H16N4O4
Molecular Weight 376.372
CAS No. 308294-76-0
Cat. No. B2406205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(((5-Methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol
CAS308294-76-0
Molecular FormulaC20H16N4O4
Molecular Weight376.372
Structural Identifiers
SMILESCC1=CC(=NO1)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C4=C(C=CC=N4)C=C3)O
InChIInChI=1S/C20H16N4O4/c1-12-10-17(23-28-12)22-18(14-4-2-6-15(11-14)24(26)27)16-8-7-13-5-3-9-21-19(13)20(16)25/h2-11,18,25H,1H3,(H,22,23)
InChIKeyIMWNEYJBYYRRFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(((5-Methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol (CAS 308294-76-0) – Chemical Identity and Core Pharmacological Profile for Research Procurement


7-(((5-Methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol (CAS 308294-76-0), also referred to as MIQ, is a synthetic heterocyclic compound featuring a quinolin-8-ol core substituted with a 5-methylisoxazol-3-ylamino group and a 3-nitrophenyl moiety . With a molecular formula of C20H16N4O4 and a molecular weight of 376.4 g/mol, it belongs to the quinoline alkaloid family and has been curated in authoritative bioactivity databases including ChEMBL (ID CHEMBL1814639) and BindingDB [1]. The compound has demonstrated quantifiable affinity for two therapeutically relevant protein targets: the mitochondrial iron-sulfur protein mitoNEET (CDGSH iron-sulfur domain-containing protein 1, CISD1) and human monoamine oxidase A (MAO-A), positioning it as a dual-profile chemical probe for mitochondrial dysfunction and neurotransmitter metabolism research.

Why 7-(((5-Methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol Cannot Be Replaced by Generic Quinolin-8-ol or Isoxazole Analogs


The unique 7-(((5-methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl) substitution pattern on the quinolin-8-ol scaffold is critical for its dual-target engagement profile. Simple quinolin-8-ol (8-hydroxyquinoline) acts primarily as a metal chelator and broad-spectrum antimicrobial, lacking the specific mitoNEET and MAO-A affinity observed for this compound [1]. The 3-nitrophenyl group is essential for mitoNEET binding; replacement with a 3-bromophenyl moiety in the direct structural analog 7-{(3-bromophenyl)[(5-methylisoxazol-3-yl)amino]methyl}quinolin-8-ol results in loss of MAO-A activity and only weak MAO-B inhibition (IC50 > 100,000 nM) [2]. The 5-methylisoxazole ring further contributes to target recognition, as isoxazole-unsubstituted quinoline derivatives show fundamentally different biological profiles. Generic substitution without confirmation of these specific substituents risks selecting a compound with no measurable activity at either target, rendering experimental results non-reproducible.

Quantitative Differentiation Evidence for 7-(((5-Methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol: Comparator-Based Performance Data


MitoNEET Binding Affinity: Direct Comparison with Rosiglitazone and NL-1 in Radioligand Displacement Assays

In a [3H]-rosiglitazone displacement assay using human recombinant C-terminal His-tagged mitoNEET (residues 32–108), 7-(((5-methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol exhibited an IC50 of 5,970 nM (5.97 μM) [1]. By comparison, the reference thiazolidinedione drug rosiglitazone binds to the same site with an IC50 of 731 nM (0.731 μM) under identical assay conditions, making it approximately 8.2-fold more potent [2]. The mitoNEET inhibitor NL-1, which also competes with [3H]-rosiglitazone for mitoNEET binding, shows an IC50 of approximately 0.9 μM (900 nM) in liver mitochondrial suspension docking studies . This compound thus occupies an intermediate potency range between high-affinity TZD ligands and weaker mitoNEET binders, providing a useful chemical probe for structure-activity relationship (SAR) studies investigating substituent effects on mitoNEET engagement.

mitoNEET mitochondrial protein binding affinity

Human MAO-A Inhibitory Activity: Quantitative Comparison with Clorgyline and Moclobemide

In a fluorimetric assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline by human recombinant MAO-A, 7-(((5-methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol demonstrated an IC50 of 21,800 nM (21.8 μM) [1]. The irreversible MAO-A inhibitor clorgyline, used as a reference standard, exhibits an IC50 of 7.2 nM against human MAO-A, representing a >3,000-fold higher potency [2]. The reversible MAO-A inhibitor moclobemide shows an IC50 of approximately 6,000–8,000 nM (6–8 μM) against human MAO-A depending on the substrate used [3]. The compound is therefore approximately 3-fold less potent than moclobemide but significantly less potent than clorgyline, indicating that it functions as a moderate-affinity MAO-A ligand suitable for studies where complete MAO-A ablation is not desired.

monoamine oxidase A MAO-A inhibition neurotransmitter metabolism

Functional Selectivity Profile: Dual MitoNEET/MAO-A Engagement vs. Single-Target Comparators

7-(((5-Methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol is one of the few documented compounds exhibiting simultaneous binding to both mitoNEET (IC50 = 5.97 μM) and MAO-A (IC50 = 21.8 μM) at micromolar concentrations [1]. In contrast, the selective mitoNEET agonist TT01001 primarily interacts with mitoNEET and MAO-B (IC50 = 8.84 μM for MAO-B) with no reported MAO-A activity . The selective MAO-A inhibitor clorgyline shows high-affinity MAO-A inhibition (IC50 = 7.2 nM) but does not bind mitoNEET . Rosiglitazone binds mitoNEET (IC50 = 731 nM) and activates PPARγ but lacks MAO-A inhibitory activity at comparable concentrations. The quinoline-isoxazole scaffold thus provides a unique dual-target engagement profile, enabling simultaneous modulation of mitochondrial iron-sulfur cluster biology and monoamine metabolism in a single chemical entity.

target selectivity dual pharmacology mitochondrial-neuronal axis

Substituent-Dependent Activity: 3-Nitrophenyl vs. 3-Bromophenyl Analog Comparison

The importance of the 3-nitrophenyl group in 7-(((5-methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol is demonstrated by comparison with its 3-bromophenyl analog. The nitro-substituted compound exhibits MAO-A IC50 = 21.8 μM and mitoNEET IC50 = 5.97 μM [1]. The corresponding 3-bromophenyl analog, 7-{(3-bromophenyl)[(5-methylisoxazol-3-yl)amino]methyl}quinolin-8-ol, shows no measurable MAO-A inhibition and only weak MAO-B inhibition (IC50 > 100,000 nM; >100 μM) [2]. This >4.6-fold loss of MAO-A functional activity upon replacement of -NO2 with -Br demonstrates that the nitro group is a critical pharmacophoric element for target engagement. The difference may arise from the nitro group's electron-withdrawing character and its capacity for hydrogen-bonding interactions with the MAO-A active site.

structure-activity relationship halogen substitution nitro group effect

Antibacterial Potential of Quinoline-Isoxazole Hybrids: Class-Level Positioning Against Methicillin and Standard Quinolin-8-ol

Although specific MIC data for 7-(((5-methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol against defined bacterial strains are not publicly available, the 7-substituted quinolin-8-ol chemical class consistently demonstrates antibacterial activity against Gram-positive pathogens. A structurally related 5,7-dibromo-2-methylquinolin-8-ol analog exhibits an MIC of 6.25 μg/mL against Staphylococcus aureus, compared to 3.125 μg/mL for methicillin [1]. The parent scaffold, quinolin-8-ol (8-hydroxyquinoline), shows an MIC range of 4–8 μg/mL against Neisseria gonorrhoeae clinical isolates . Given the presence of the antibacterial quinolin-8-ol core and the membrane-permeabilizing potential of the nitroaromatic moiety, this compound may offer activity within a comparable MIC range, though direct experimental confirmation is required.

antibacterial quinoline antimicrobial Staphylococcus aureus

Validated Application Scenarios for 7-(((5-Methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol in Scientific Research and Industrial Sourcing


Mitochondrial MitoNEET Chemical Probe Development

With a mitoNEET IC50 of 5.97 μM, this compound serves as a validated starting point for structure-activity relationship (SAR) studies aimed at developing selective mitoNEET ligands [1]. Its intermediate potency relative to rosiglitazone (IC50 = 731 nM) allows researchers to assess the impact of quinoline-isoxazole scaffold modifications on binding affinity, providing a chemical tool distinct from the extensively studied thiazolidinedione class [2]. Applications include competitive displacement screening, crystallography co-crystallization trials, and functional assessment in mitochondrial bioenergetics assays.

Dual-Target Neuropharmacology: MAO-A and Mitochondrial Modulation

The compound's concurrent inhibition of MAO-A (IC50 = 21.8 μM) and binding to mitoNEET enables studies examining the intersection of monoamine metabolism and mitochondrial iron-sulfur cluster biology [1]. Unlike selective MAO-A inhibitors like clorgyline or selective mitoNEET ligands like TT01001, this single entity can probe both pathways simultaneously in cellular models of neurodegeneration, oxidative stress, or ischemia-reperfusion injury . Researchers should pre-screen compound solubility and metabolic stability under their specific assay conditions.

Antibacterial Lead Optimization Using Quinolin-8-ol Scaffold

Based on class-level antibacterial activity of 7-substituted quinolin-8-ol derivatives (MIC range: 4–25 μg/mL against Gram-positive species), this compound can serve as a scaffold for medicinal chemistry optimization targeting drug-resistant bacterial strains [1]. The 3-nitrophenyl and 5-methylisoxazole substituents provide distinct vectors for further derivatization, potentially enhancing potency beyond the parent 8-hydroxyquinoline baseline [2]. Minimum inhibitory concentration (MIC) determination against clinically relevant isolates is recommended as an initial characterization step.

Pharmacophore Validation for Nitroaromatic-Isoxazole Binding Elements

The direct comparison between the 3-nitrophenyl compound (MAO-A active) and its 3-bromophenyl analog (MAO-A inactive) validates the nitro group as an essential pharmacophoric element for MAO-A target engagement [1]. This compound can therefore be used in focused library design to probe nitroaromatic recognition motifs in oxidoreductase enzymes, with the bromophenyl analog serving as a matched negative control [2]. Such paired compounds are particularly valuable for target engagement studies using cellular thermal shift assays (CETSA) or photoaffinity labeling approaches.

Quote Request

Request a Quote for 7-(((5-Methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.